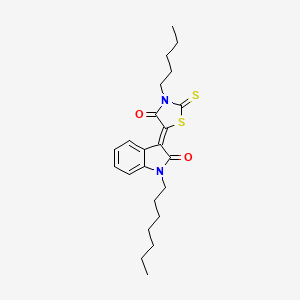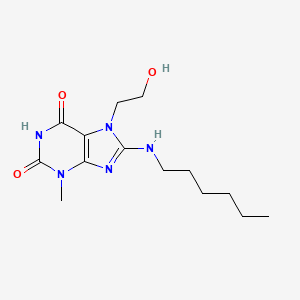
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona es un compuesto heterocíclico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un residuo de indolinona y un anillo de tioxo-tiazolidinona. Se utiliza principalmente en entornos de investigación debido a sus posibles actividades biológicas y aplicaciones en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona típicamente implica la condensación de 1-heptil-2-oxoindolina-3-carbaldehído con 3-pentil-2-tioxo-tiazolidin-4-ona. La reacción se lleva a cabo generalmente en presencia de una base, como el hidróxido de sodio, y un solvente adecuado, como el etanol o el metanol. La mezcla de reacción se calienta a reflujo durante varias horas para garantizar una condensación completa.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza. Además, se emplearían técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente realizado en solventes acuosos u orgánicos a temperatura ambiente o ligeramente elevada.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones se suelen realizar en solventes anhidros como el tetrahidrofurano (THF) o el éter dietílico bajo atmósfera inerte.
Sustitución: Nucleófilos como aminas, tioles o haluros; las reacciones se llevan a cabo en solventes polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados reducidos con grupos funcionales alterados
Sustitución: Productos sustituidos con nuevos grupos funcionales que reemplazan a los originales
Aplicaciones Científicas De Investigación
5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo y diseño de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en el crecimiento microbiano, lo que lleva a efectos antimicrobianos. Además, el compuesto puede interactuar con vías celulares que regulan la proliferación y apoptosis celular, contribuyendo a sus posibles propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(1-Heptil-2-oxoindolin-3-ilideno)-3-isobutil-2-tioxo-tiazolidin-4-ona
- (Z)-propil 2-(5-(1-heptil-2-oxoindolin-3-ilideno)-4-oxo-2-tioxo-tiazolidin-3-il)acetato
- (Z)-alil 5-(4-acetoxifenil)-2-(1-heptil-2-oxoindolin-3-ilideno)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato
Singularidad
5-(1-Heptil-2-oxoindolin-3-ilideno)-3-pentil-2-tioxo-tiazolidin-4-ona es única debido a sus características estructurales específicas, como la combinación de un residuo de indolinona y un anillo de tioxo-tiazolidinona. Esta estructura única contribuye a sus propiedades químicas y biológicas distintivas, diferenciándola de otros compuestos similares.
Propiedades
Número CAS |
611185-69-4 |
|---|---|
Fórmula molecular |
C23H30N2O2S2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N2O2S2/c1-3-5-7-8-12-15-24-18-14-10-9-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/b20-19- |
Clave InChI |
MUERCCAEQMPNJC-VXPUYCOJSA-N |
SMILES isomérico |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |
SMILES canónico |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)

![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)

